1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine
Description
Properties
CAS No. |
535926-67-1 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
cyclopropyl-(4-ethoxy-3,5-dimethylphenyl)methanamine |
InChI |
InChI=1S/C14H21NO/c1-4-16-14-9(2)7-12(8-10(14)3)13(15)11-5-6-11/h7-8,11,13H,4-6,15H2,1-3H3 |
InChI Key |
OEAFIYXDWCNJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C(C2CC2)N)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis of 1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine typically involves the formation of the key carbon-nitrogen bond at the methanamine center and the installation of the cyclopropyl and substituted phenyl groups. The general strategies include:
- Reductive amination of the corresponding ketone or aldehyde precursor.
- Nucleophilic substitution or addition reactions involving cyclopropyl intermediates.
- Use of catalytic hydrogenation or hydride reagents for reduction steps.
Specific Preparation Routes
Reductive Amination of 1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanone
A common precursor is the ketone analog, 1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanone , which can be converted to the target amine via reductive amination. This method involves the reaction of the ketone with ammonia or an amine source, followed by reduction.
- Reducing agents: Sodium tetrahydridoborate (NaBH4) is widely used due to its selectivity and mild conditions.
- Solvents: Methanol or ethanol are typical solvents, often cooled to 0–20 °C to control reaction rate.
- Reaction time: Usually ranges from 1 to 4 hours depending on conditions.
- Yields: High yields (80–98%) are reported for similar cyclopropyl ketones converted to amines or alcohols under these conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Dissolution of ketone in MeOH or EtOH | 0 °C to room temperature | — | Cooling controls exotherm |
| Addition of NaBH4 | 1–4 hours stirring | 90–98 | Reaction monitored by TLC |
| Quenching with water or NH4Cl | — | — | Extraction and purification follow |
| Purification | Silica gel chromatography | — | Final amine isolated as oil or solid |
This approach is adaptable for the target compound by using the appropriately substituted ketone precursor.
Cyclopropylation via Organometallic Reagents
Another synthetic route involves the formation of the cyclopropylmethanamine by reaction of an aryl aldehyde with cyclopropyl-containing organometallic reagents, such as cyclopropylmagnesium bromide or cyclopropyllithium, followed by amination steps.
- This method allows direct installation of the cyclopropyl group onto the aromatic scaffold.
- Requires careful control of moisture and temperature due to sensitivity of organometallics.
- Often followed by reductive amination or other functional group transformations to install the amine.
Catalytic Hydrogenation and Alternative Reduction Methods
Catalytic hydrogenation using copper-based catalysts in the presence of polymethylhydrosiloxane (PMHS) has been reported for related cyclopropyl ketones, yielding alcohol intermediates that can be converted to amines.
- Catalyst: Copper-based catalyst with tBuOK base.
- Solvent: Toluene.
- Temperature: Room temperature (25 °C).
- Yield: Up to 98% for alcohol formation, which can be further transformed.
This method offers a mild alternative to hydride reductions and can be integrated into multi-step syntheses.
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination with NaBH4 | NaBH4, MeOH or EtOH, ketone precursor | 0–20 | 1–4 h | 90–98 | High selectivity, mild conditions |
| Organometallic cyclopropylation | Cyclopropylmagnesium bromide, aryl aldehyde | -78 to 25 | Variable | Moderate | Requires anhydrous conditions |
| Catalytic hydrogenation | Cu catalyst, PMHS, tBuOK, toluene | 25 | 15 min to hrs | Up to 98 | Mild, efficient for alcohols |
Exhaustive Research Findings and Notes
- No direct literature or patents explicitly describe the exact synthesis of 1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine ; however, analogous compounds with similar substitution patterns have been synthesized using the methods above.
- The presence of the 4-ethoxy-3,5-dimethylphenyl group suggests that the starting aromatic aldehyde or ketone must be suitably functionalized prior to cyclopropylation or reductive amination.
- Protection and deprotection steps for the amine may be necessary depending on the synthetic route.
- Reaction conditions such as solvent choice, temperature, and base presence are critical for optimizing yield and purity.
- The use of sodium tetrahydridoborate in methanol or ethanol remains the most straightforward and scalable method for converting ketone intermediates to the target amine.
- Organometallic approaches provide flexibility but require stringent anhydrous conditions and may be less suitable for large-scale synthesis.
- Catalytic hydrogenation with copper catalysts offers an environmentally friendlier alternative for intermediate reductions.
Chemical Reactions Analysis
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine moiety, where nucleophiles replace the amine group, forming new compounds.
Hydrolysis: The ethoxy group can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic conditions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group and methanamine moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Electron-Donating Groups : The 4-ethoxy and 3,5-dimethyl groups in the target compound are electron-donating, which may stabilize positive charges on the methanamine nitrogen. This contrasts with analogs bearing electron-withdrawing groups (e.g., CF₃ in ), which increase electrophilicity and may enhance interactions with biological targets.
- This is less pronounced in analogs like [1-(4-methoxyphenyl)cyclopropyl]methylamine .
Physicochemical Properties
- Lipophilicity : The ethoxy and dimethyl groups in the target compound increase logP compared to fluoro- or pyridyl-substituted analogs. For example, 1-Cyclopropyl-1-(4-fluorophenyl)methanamine has a lower molecular weight (165.21 vs. 219.33) and likely reduced lipophilicity .
- Solubility : Hydrochloride salts (e.g., cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride ) exhibit improved aqueous solubility, whereas the target compound’s free base form may require formulation optimization.
Pharmacological Implications
- Metabolic Stability : The ethoxy group may confer resistance to oxidative metabolism compared to methoxy analogs .
- Target Engagement : Fluorinated analogs (e.g., ) are common in CNS drugs due to fluorine’s ability to modulate pharmacokinetics and blood-brain barrier penetration. The target compound’s ethoxy group could similarly enhance CNS activity.
Q & A
Q. Table 1: Comparative Activity of Structural Analogues
| Compound Name | Structural Features | Biological Activity Notes | Reference |
|---|---|---|---|
| 1-(3,5-Dimethylphenyl)ethylamine | 3,5-dimethyl substitution | Higher receptor selectivity | |
| Cyclopropyl(4-fluorophenyl)methanamine | Cyclopropyl + 4-fluoro substituent | Stereochemistry affects binding |
Advanced: What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids .
- Detection Limits: Employ LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity down to ng/mL levels .
- Isomer Discrimination: Chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases resolve enantiomers .
Advanced: How can researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, incubation times). For example, HEK293 vs. CHO cells may express differing receptor isoforms .
- Structural Verification: Confirm compound identity via X-ray crystallography or 2D NMR (NOESY) to rule out isomerization or degradation .
- Meta-Analysis: Use computational tools (e.g., molecular docking) to reconcile conflicting SAR data by modeling receptor-ligand interactions .
Q. Table 2: Key Variables Impacting Biological Data Reproducibility
| Variable | Example Discrepancies | Resolution Strategy | Reference |
|---|---|---|---|
| Enantiomer Purity | (R)-isomer shows 10x higher IC50 | Chiral HPLC purification | |
| Assay pH | Activity drops at pH >8.5 | Buffer standardization |
Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?
Methodological Answer:
- Catalyst Screening: Test Pd/C or Raney nickel for hydrogenation steps to minimize byproducts .
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress and terminate at optimal conversion .
- Crystallization Optimization: Use solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation and purity ≥98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
